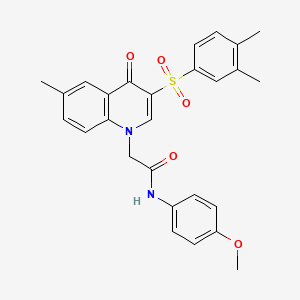
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a novel compound that exhibits significant biological activity, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical studies.
Synthesis
The compound is synthesized through a multi-step reaction involving the condensation of 3,4-dimethylphenyl sulfonamide derivatives and quinoline derivatives. The process typically includes:
- Formation of the sulfonamide : Reaction of 3,4-dimethylphenol with sulfonyl chloride.
- Quinoline synthesis : Utilizing 6-methyl-4-oxoquinoline as a core structure.
- Final acetamide formation : Coupling the sulfonamide with the quinoline derivative followed by acetamide formation.
Anti-inflammatory Activity
Research indicates that this compound demonstrates potent anti-inflammatory properties. In vitro studies have shown that it significantly inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, at a concentration of 10 µM, it exhibited up to 84% inhibition of TNF-alpha, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies reveal that it possesses notable activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL . This suggests its potential as a therapeutic agent in treating bacterial infections.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cytokine Production : The compound may inhibit the signaling pathways involved in cytokine production, particularly through the NF-kB pathway.
- Disruption of Bacterial Cell Wall Synthesis : Its structural components may interfere with bacterial cell wall biosynthesis, leading to cell lysis.
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant activities that contribute to their anti-inflammatory effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Inflammatory Models : In carrageenan-induced paw edema models in rats, the compound showed significant reduction in swelling compared to controls, indicating strong anti-inflammatory effects.
- Infection Models : In mouse models infected with pathogenic bacteria, treatment with this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.
Comparative Activity Table
Propiedades
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-5-12-24-23(13-17)27(31)25(35(32,33)22-11-6-18(2)19(3)14-22)15-29(24)16-26(30)28-20-7-9-21(34-4)10-8-20/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKNXINDCBWDGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













